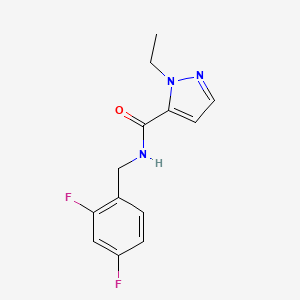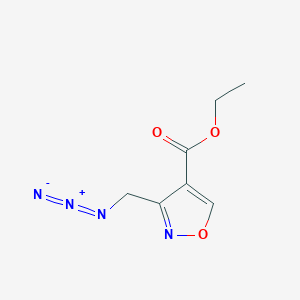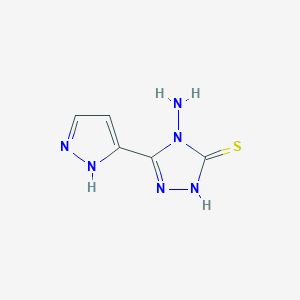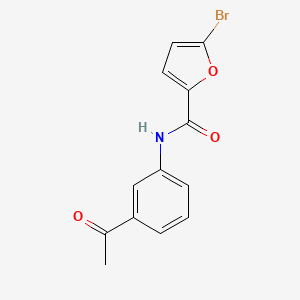
N-(2,4-difluorobenzyl)-1-ethyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2,4-difluorobenzyl)-1-ethyl-1H-pyrazole-5-carboxamide” is a complex organic compound. The name suggests that it contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. This compound also contains a carboxamide group (-CONH2), which is derived from carboxylic acids and is present in many drug molecules .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step processes. For instance, the synthesis of a related compound, “N-(2,4-difluorobenzyl)-4-methoxy-3-oxobutanamide”, was reported to involve keto group protection, ester hydrolysis, acid chloride formation, reaction with amine, and finally keto group deprotection .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It likely contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, it has a 2,4-difluorobenzyl group attached to the nitrogen atom of the pyrazole ring .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Generally, compounds with a carboxamide group can undergo reactions like hydrolysis, reduction, and condensation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of fluorine atoms could affect its reactivity and the presence of the carboxamide group could influence its solubility .
科学的研究の応用
Agrochemical Research
Pyrazole carboxamide derivatives have been recognized for their nematocidal and fungicidal activities, particularly in agricultural settings. For instance, a study by Zhao et al. (2017) synthesized a series of fluorine-containing pyrazole carboxamides, revealing their effectiveness against nematodes like M. incognita, highlighting the potential of such compounds in developing new agrochemicals to protect crops from pests (Zhao et al., 2017).
Medicinal Chemistry and Drug Design
In the realm of medicinal chemistry, pyrazole carboxamide derivatives have been explored for their cytotoxic effects against various cancer cell lines. A study by Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and tested them for in vitro cytotoxic activity, demonstrating potential applications in cancer therapy (Hassan et al., 2014).
Material Science
The structural features of pyrazole-5-carboxamide derivatives have also been utilized in material science, particularly in the synthesis of luminescent materials. A study by Chen et al. (2007) reported on the synthesis and characterization of square-planar tetranuclear silver and gold clusters supported by a pyrazole-linked bis(N-heterocyclic carbene) ligand. These complexes exhibited intense luminescence, suggesting applications in optoelectronic devices (Chen et al., 2007).
Antimicrobial and Antituberculosis Agents
Research into pyrazole carboxamide derivatives extends into the development of antimicrobial and antituberculosis agents. Jeankumar et al. (2013) designed thiazole-aminopiperidine hybrid analogues, including pyrazole carboxamides, which exhibited significant activity against Mycobacterium tuberculosis, indicating their potential as novel antituberculosis agents (Jeankumar et al., 2013).
特性
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-2-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O/c1-2-18-12(5-6-17-18)13(19)16-8-9-3-4-10(14)7-11(9)15/h3-7H,2,8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTFRAIDBHIBDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NCC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorobenzyl)-1-ethyl-1H-pyrazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-ethyl-6-oxo-2-(1-pyrrolidinyl)-1(6H)-pyrimidinyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2937397.png)

![4-[(2,4-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B2937399.png)
![tert-Butyl 3-[(pyridin-3-ylmethyl)amino]propanoate](/img/structure/B2937400.png)
![1-(3-methylphenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B2937403.png)

![4-acetyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2937406.png)

![2-[(4-Fluorophenyl)methoxy]benzohydrazide](/img/structure/B2937408.png)


![N-[1-(3,4-Dichlorophenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2937418.png)
![N-(2-methoxyethyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2937419.png)
![1-(8-Chloro-3-(methylsulfonyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone](/img/structure/B2937420.png)